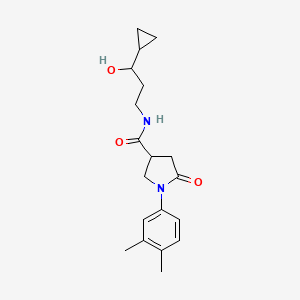
4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide, also known as BEN, is a small molecule with the molecular formula C22H18N2O5 . It has an average mass of 390.389 Da and a monoisotopic mass of 390.121582 Da . This compound has shown potential in various fields of research and industry due to its unique physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular structure of this compound consists of 22 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . For a more detailed analysis of the molecular structure, you may refer to resources such as ChemSpider or PubChem .Scientific Research Applications
Chemoselective N-benzoylation of Aminophenols
Chemoselective N-benzoylation employing benzoylisothiocyanates has been investigated for the synthesis of N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This process is explained via the formation of thiourea followed by elimination of thiocyanic acid, triggered by intramolecular nucleophilic attack. This methodology could potentially apply to the synthesis and application of compounds like 4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide in chemoselective N-benzoylation reactions (Singh, Lakhan, & Singh, 2017).
Synthesis and Characterization
A specific study detailed the synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide from 2,4-diethoxy-5-nitroaniline, including experimental conditions that maximize yield and purity. This highlights the potential for creating derivatives of this compound with similar methods (Ning-ren, 2012).
Pharmacological Activities
The synthesis and pharmacological activities of derivatives like N-(3-hydroxyphenyl)Benzamide have been studied. These compounds were synthesized and subjected to enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes, indicating the potential pharmacological applications of related benzamide derivatives (Abbasi et al., 2014).
Antimicrobial Properties
New acylthiourea derivatives, including 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, have been synthesized and tested for antimicrobial activity. These compounds showed activity against various bacterial and fungal strains at low concentrations, suggesting that modifications of the this compound structure could enhance antimicrobial properties (Limban et al., 2011).
Corrosion Inhibition
A study on N-Phenyl-benzamide derivatives demonstrated their use as corrosion inhibitors for mild steel in acidic conditions. This suggests the potential application of benzamide derivatives, including those related to this compound, in protecting metals from corrosion (Mishra et al., 2018).
Properties
IUPAC Name |
4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-2-29-18-12-13-19(20(14-18)24(27)28)23-22(26)17-10-8-16(9-11-17)21(25)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTYBAIRYIEVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2555209.png)
![3-(1,2,4-Triazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2555210.png)
![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2555212.png)


![2-[(4-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2555218.png)


![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2555223.png)

![N-[cyano(2-methoxyphenyl)methyl]cyclohexanecarboxamide](/img/structure/B2555227.png)
